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Compound of Interest

Compound Name: (2,3-13C2)Oxirane

Cat. No.: B1601739

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2,3-13C2)Oxirane, an isotopically
labeled epoxide. While specific experimental data for this compound is limited in publicly
available literature, this document extrapolates from the well-established chemistry of oxiranes
and the principles of stable isotope labeling to serve as a valuable resource for its synthesis,
characterization, and application in research and drug development.

Introduction to (2,3-**C2)Oxirane

(2,3-13C2)Oxirane, also known as ethylene oxide-1,2-13Cz, is the isotopologue of oxirane where
both carbon atoms are the stable isotope carbon-13.[1] This labeling provides a distinct mass
signature, making it a powerful tool for tracing the metabolic fate of the oxirane moiety in
biological systems and for elucidating reaction mechanisms.[2] The fundamental chemical
properties and reactivity of (2,3-13C2)Oxirane are identical to its unlabeled counterpart. Its utility
lies in the ability to be distinguished by mass spectrometry and NMR spectroscopy.[2]

Table 1: General Properties of (2,3-13C2)Oxirane
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Property Value

IUPAC Name (2,3-13C2)oxirane[1]

Ethylene oxide-1,2-13Cz, (rgeentent-rg-

Synonyms —u —n
taserted™>13C_2)Oxirane[1]

Molecular Formula 13C2H40

Molecular Weight 46.04 g/mol [1]

CAS Number 84508-46-3[1]

) A three-membered ring containing two 13C-
Chemical Structure
labeled carbon atoms and one oxygen atom.

Synthesis of (2,3-**C2)Oxirane

The synthesis of (2,3-13C2)Oxirane would typically involve the epoxidation of [1,2-13Cz]ethene. A
common and efficient method for this transformation is the use of a peroxy acid, such as meta-
chloroperoxybenzoic acid (m-CPBA).

Epoxidation (2,3-13C2)Oxirane
/ m-CPBA /

DCM

Click to download full resolution via product page
Caption: Proposed synthesis workflow for (2,3-13C2)Oxirane.

Obijective: To synthesize (2,3-13C2)Oxirane via the epoxidation of [1,2-13Cz]ethene using m-
CPBA.

Materials:
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[1,2-13C2]Ethene gas

meta-Chloroperoxybenzoic acid (m-CPBA)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate solution

Saturated aqueous sodium sulfite solution

Anhydrous magnesium sulfate

Reaction vessel suitable for gas handling

Standard glassware for extraction and drying

Procedure:

Dissolve m-CPBA (1.2 equivalents) in anhydrous DCM in the reaction vessel at 0 °C.

Bubble [1,2-13C:z]ethene gas (1 equivalent) through the solution while maintaining the
temperature at O °C.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography
(GC).

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium
sulfite solution.

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with
brine.

Dry the organic layer over anhydrous magnesium sulfate.

The resulting solution of (2,3-13C2)Oxirane in DCM can be used directly for subsequent
reactions or the solvent can be carefully removed by distillation at atmospheric pressure due
to the high volatility of oxirane.
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Note: Oxirane is a gas at room temperature and is highly flammable and toxic. All
manipulations should be performed in a well-ventilated fume hood with appropriate safety

precautions.

Chemical Properties and Reactivity

The reactivity of (2,3-13C2)Oxirane is dominated by the strained three-membered ring, which is
susceptible to nucleophilic ring-opening reactions. These reactions can occur under both acidic
and basic/neutral conditions, leading to 1,2-disubstituted products. The isotopic labeling does
not alter this reactivity.

Acid-Catalyzed Base/Neutral-Catalyzed

Nucleophile (Nu-H) Nucleophile (Nu-)

' '

(2,3-13C2)Oxirane

(2,3-13C2)Oxirane

(protonated)
N2 attack N2 attack
HO-13CH2-13CH2-Nu Nu-13CH2-13CH2-0O-

Click to download full resolution via product page
Caption: Nucleophilic ring-opening of (2,3-13C2)Oxirane.

Data Presentation

The primary analytical techniques for characterizing (2,3-13C2)Oxirane and its metabolites are
NMR spectroscopy and mass spectrometry.

Table 2: Predicted NMR Data for (2,3-13C2)Oxirane (in CDCIs)
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Chemical Shift o Coupling
Nucleus Multiplicity Notes
(ppm) Constant (Hz)

The proton signal
will be a doublet

H ~2.54 d J(3C-1H) = 147 due to coupling
with the attached
13C_

The 13C signal
will be a triplet
due to coupling
with the two

13C ~40.2 t J(*3C-1H) = 147
attached protons.
A 13C_13C
coupling will also

be present.

Note: Predicted values are based on data for unlabeled oxirane and general principles of NMR
spectroscopy for 13C-labeled compounds.[3][4]

Table 3: Predicted Mass Spectrometry Data for (2,3-13C2)Oxirane

mlz lon Notes

Molecular ion. This is 2 mass
46.04 [13C2H40]* units higher than unlabeled
oxirane (44.03 g/mol ).

45.03 [13C2H30]* Loss of a hydrogen atom.
32.03 [LBCH20]* Cleavage of the C-C bond.
31.02 [FCHO]* Further fragmentation.

17.02 [SCHa]* Rearrangement and
. 3
fragmentation.
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Note: The fragmentation pattern is predicted to be similar to that of unlabeled oxirane, with a
corresponding mass shift for fragments containing the 13C atoms.

Applications in Drug Development and Research

(2,3-13C2)Oxirane is a valuable tool for metabolic tracing studies in drug development.[5][6] It
can be used to understand how a drug candidate containing an epoxide moiety is metabolized,
or to track the incorporation of a two-carbon unit into various biomolecules.

Obijective: To trace the metabolic fate of the oxirane moiety in a cell culture model.
Materials:

Cell line of interest

Cell culture medium

(2,3-13C2)Oxirane solution in a biocompatible solvent (e.g., DMSO)

Solvents for metabolite extraction (e.g., methanol, acetonitrile, water)

LC-MS or GC-MS system for analysis

Procedure:

e Culture the cells to the desired confluency.

* Replace the standard culture medium with a medium containing a known concentration of
(2,3-13C2)Oxirane.

¢ Incubate the cells for various time points.

o At each time point, harvest the cells and quench their metabolism rapidly (e.g., by flash-
freezing in liquid nitrogen).

o Extract the intracellular metabolites using a cold solvent mixture.
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* Analyze the cell extracts by LC-MS or GC-MS to identify and quantify the 13C-labeled
metabolites.

Treat with
(2,3-13C2)Oxirane

Time-course
Incubation

Cell Harvest &
Metabolism Quenching

Metabolite Extraction

LC-MS / GC-MS
Analysis

Data Analysis
(Metabolite ID &
Quantification)
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Caption: Experimental workflow for a metabolic tracing study.

(2,3-13C2)Oxirane can be used to investigate pathways involving two-carbon unit metabolism,
such as fatty acid synthesis or the TCA cycle, if the oxirane ring is opened and the carbon
backbone enters these pathways.

(2,3-13C2)Oxirane

Cellular Uptake &
Ring Opening

Labeled 2-Carbon
Unit

'

Conversion to
Acetyl-CoA

[1,2-13C2]Acetyl-CoA

Labeled Citrate
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Caption: Hypothetical pathway of (2,3-13C2)Oxirane into the TCA cycle.

Conclusion

(2,3-13C2)Oxirane is a specialized chemical tool with significant potential for advancing our
understanding of biological processes and the mechanisms of drug action. While its direct
experimental documentation is not widespread, its synthesis and applications can be reliably
predicted from established chemical principles. This guide provides a foundational framework
for researchers and professionals in drug development to harness the capabilities of this
isotopically labeled compound in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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